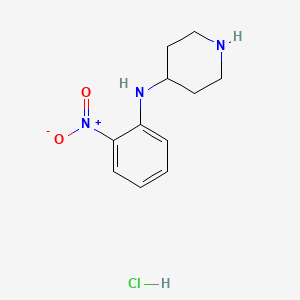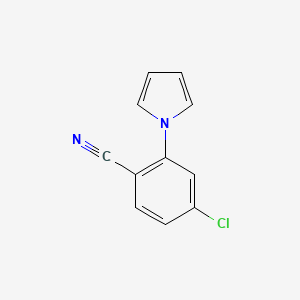
4-氯-2-(1H-吡咯-1-基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a pyrrole ring substituted with a chloro group and a nitrile group on a benzene ring
科学研究应用
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a pharmacophore.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Similar compounds have been found to inhibit theEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with both the DHFR and Enoyl ACP Reductase active sites .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes can disrupt the bacterial fatty acid synthesis and folate metabolism pathways . This can lead to the inhibition of bacterial growth, making these compounds potential candidates for antibacterial and antitubercular therapies .
Result of Action
The inhibition of key enzymes in bacterial pathways could potentially lead to the cessation of bacterial growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile typically involves the condensation of 4-chlorobenzonitrile with pyrrole. One common method is the Paal–Knorr reaction, where 4-chlorobenzonitrile is reacted with pyrrole in the presence of a catalyst such as iron(III) chloride under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
相似化合物的比较
Similar Compounds
- 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
- 4-(pyrrolidin-1-yl)benzonitrile
Uniqueness
4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both a chloro group and a nitrile group on the benzene ring, which imparts distinct electronic properties. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
属性
IUPAC Name |
4-chloro-2-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZIYOWVQVKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
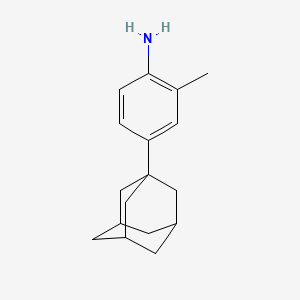

![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2384865.png)
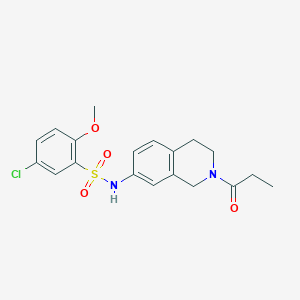

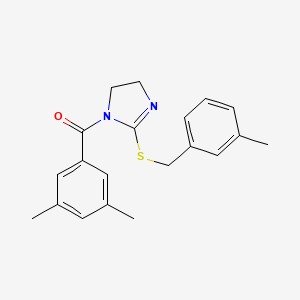
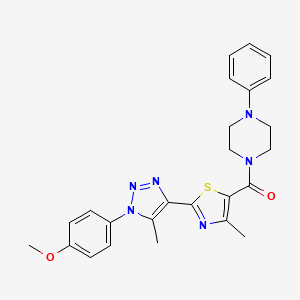
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
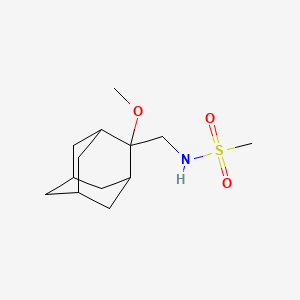
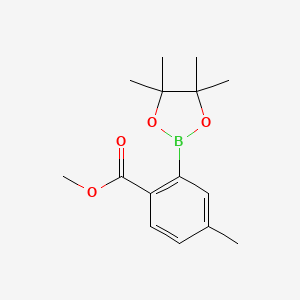
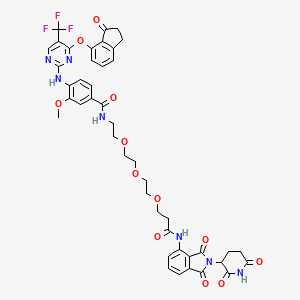
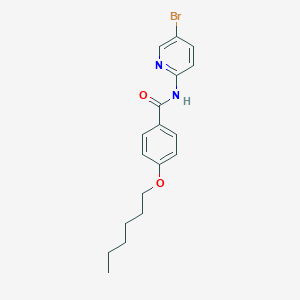
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
